molecular formula C9H9FN2 B11919122 3-Ethyl-5-fluoro-1H-indazole

3-Ethyl-5-fluoro-1H-indazole

Cat. No.: B11919122
M. Wt: 164.18 g/mol
InChI Key: HVWGIWFGARNOCE-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-ethyl-5-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization using a suitable acid catalyst such as methanesulfonic acid. The reaction is usually carried out under reflux conditions in a solvent like methanol to yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid for nitration and bromine for bromination.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Bromination: Formation of bromo derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-Ethyl-5-fluoro-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

3-ethyl-5-fluoro-2H-indazole

InChI

InChI=1S/C9H9FN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)

InChI Key

HVWGIWFGARNOCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NN1)F

Origin of Product

United States

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